2-(2-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring a 2-chlorophenyl group at position 2 and a 4-(4-methylbenzoyl)piperazinyl moiety at position 3. Such structural motifs are common in medicinal chemistry, as oxazole and piperazine rings are known to enhance pharmacokinetic properties and target binding affinity .
For example, and highlight the use of one-pot reactions to construct pyrazole and pyranopyrazole-oxazine hybrids, suggesting similar methodologies could apply here .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-6-8-16(9-7-15)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(29-22)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWNYFGNEXYBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(2-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, which includes a chlorophenyl group, a piperazine moiety, and an oxazole ring, suggests various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 406.9 g/mol. The presence of the carbonitrile group enhances its reactivity, potentially influencing its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with specific molecular targets such as enzymes and receptors. This section explores various aspects of its biological activity based on available research findings.
Anticancer Activity
Research indicates that compounds with similar structural motifs to 2-(2-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key enzymes involved in tumor progression . The oxazole ring may also contribute to these effects by interacting with DNA gyrase and other targets critical for cancer cell proliferation.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been highlighted in several studies. Similar oxazole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound might possess comparable properties . The mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for elucidating how modifications to the molecular structure affect biological activity. The presence of the chlorophenyl and piperazine groups is believed to enhance binding affinity to biological targets, which could lead to increased potency against specific diseases.
| Structural Feature | Biological Implication |
|---|---|
| Chlorophenyl Group | Enhances receptor binding affinity |
| Piperazine Moiety | Increases solubility and bioavailability |
| Oxazole Ring | Potential for enzyme inhibition |
Case Studies
- Antitumor Activity : A study evaluating similar oxazole derivatives showed significant inhibition of cancer cell growth in vitro, suggesting that modifications like those found in 2-(2-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile could enhance efficacy against specific cancer types .
- Antimicrobial Testing : In vitro assays conducted on related compounds revealed effective inhibition against a range of pathogenic bacteria, supporting the hypothesis that this compound may also exhibit antimicrobial properties .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the oxazole ring, benzoyl/piperazinyl groups, or aromatic moieties. These variations influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings:
Substituent Effects on Bioactivity :
- The 2-chlorophenyl group in the target compound may enhance lipophilicity compared to methoxy or furyl analogs, favoring membrane penetration in biological systems .
- Fluorinated analogs () could exhibit improved metabolic stability and binding affinity due to fluorine’s small size and high electronegativity .
Synthetic Challenges: The furyl-substituted analog () might be synthesized via cycloaddition reactions, similar to methods in , but with lower yields due to furan’s sensitivity to harsh conditions .
Computational Insights :
- Tools like AutoDock4 () and Multiwfn () could predict the target compound’s binding modes and electron density distribution, respectively. For example, the 4-methylbenzoyl group may engage in hydrophobic interactions with protein targets, while the carbonitrile could participate in dipole-dipole interactions .
Q & A
Q. What are the key structural features of 2-(2-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile, and how do they influence its chemical reactivity?
The compound features an oxazole ring (a nitrogen- and oxygen-containing heterocycle), a 2-chlorophenyl group, and a piperazine derivative substituted with a 4-methylbenzoyl moiety. The oxazole ring contributes to electron-deficient properties, enabling nucleophilic substitution or cycloaddition reactions. The 4-methylbenzoyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. The chlorophenyl group may stabilize π-π interactions with aromatic residues in enzyme binding pockets. Structural analogs suggest that substituent positions (e.g., methyl vs. chloro groups) significantly affect bioactivity .
Q. What synthetic strategies are optimized for preparing this compound, and what purification methods ensure high yield and purity?
Synthesis involves multi-step organic reactions:
Cyclization : Formation of the oxazole core via condensation of nitriles and carbonyl precursors.
Piperazine functionalization : Acylation of piperazine with 4-methylbenzoyl chloride under basic conditions (e.g., NaOH in dichloromethane).
Coupling : Linking the oxazole and piperazine moieties using coupling reagents like EDCI/HOBt.
Purification typically employs HPLC (reverse-phase C18 columns) or column chromatography (silica gel, ethyl acetate/hexane gradients). Purity is validated via NMR (≥95% by <sup>1</sup>H/<sup>13</sup>C spectra) and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points confirm its structure?
- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 8.2–7.3 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine CH2), and δ 2.4 ppm (methyl group).
- IR : Stretches at 2220 cm<sup>−1</sup> (C≡N), 1680 cm<sup>−1</sup> (C=O), and 1590 cm<sup>−1</sup> (C=C aromatic).
- High-resolution MS : Exact mass matching the molecular formula (C24H22ClN3O2, expected [M+H]<sup>+</sup> = 420.1478) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structural analogs of this compound?
Contradictions often arise from substituent variations. For example:
- 2-Methylbenzoyl vs. 4-Methylbenzoyl : and show that positional isomerism in the benzoyl group alters binding affinity to serotonin receptors.
- Chlorophenyl substitution : 2-chloro vs. 3-chloro () impacts steric hindrance in enzyme active sites.
Methodology : - Perform molecular docking (e.g., AutoDock Vina) to compare binding modes.
- Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Synthesize and test analogs systematically to isolate substituent effects .
Q. What experimental designs are recommended for investigating the mechanism of action of this compound in neurological targets?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from brain lysates.
- Functional assays :
- Calcium flux assays (FLIPR) to measure GPCR modulation.
- Kinase inhibition profiling (Eurofins KinaseProfiler) for off-target effects.
- In vivo validation : Rodent models of anxiety/depression (e.g., elevated plus maze) with dose-response studies (1–10 mg/kg, i.p.) .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Metabolic hotspots : The oxazole ring and benzoyl group are prone to CYP450 oxidation.
- Modification strategies :
- Introduce electron-withdrawing groups (e.g., CF3) on the benzoyl ring to reduce oxidation.
- Replace the oxazole with a thiazole (sulfur’s electron-rich nature resists degradation).
- Validation :
- Microsomal stability assays (human liver microsomes, LC-MS analysis).
- Pharmacokinetic profiling in rodents (t1/2, AUC0–24h) .
Q. What methodologies quantify the compound’s thermodynamic stability, and how do structural features influence degradation pathways?
- Thermogravimetric analysis (TGA) : Measures weight loss under controlled heating (e.g., 25–300°C at 10°C/min) to assess thermal decomposition.
- Forced degradation studies : Expose to acid (0.1 M HCl), base (0.1 M NaOH), and UV light (ICH Q1B). Monitor via HPLC-UV at 254 nm.
- Key degradation pathways : Hydrolysis of the piperazine amide bond under acidic conditions and photooxidation of the oxazole ring .
Q. How should researchers design in-vitro assays to evaluate the compound’s interaction with cytochrome P450 enzymes?
- CYP inhibition assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
- IC50 determination : Incubate compound (0.1–100 µM) with enzyme and NADPH. Measure fluorescence (λex = 409 nm, λem = 530 nm).
- Time-dependent inhibition (TDI) : Pre-incubate compound with enzyme and NADPH, then add substrate to assess irreversible binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
